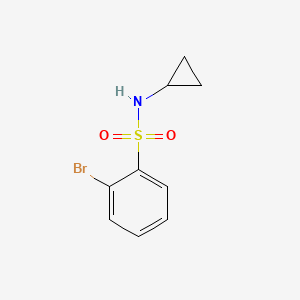

2-bromo-N-cyclopropylbenzenesulfonamide

Description

2-Bromo-N-cyclopropylbenzenesulfonamide (CAS: 951883-93-5) is a sulfonamide derivative featuring a brominated benzene ring and a cyclopropylamine substituent. Its molecular formula is C₉H₁₀BrNO₂S, with a molecular weight of 276.15 g/mol . Sulfonamides are renowned for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties . Notably, commercial availability of this compound has been discontinued, as indicated by supplier records .

Properties

IUPAC Name |

2-bromo-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQESIYFIGIBIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429170 | |

| Record name | 2-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-93-5 | |

| Record name | 2-Bromo-N-cyclopropylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951883-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropylbenzenesulfonamide typically involves the following steps:

Bromination of Benzenesulfonamide: The starting material, benzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. This step introduces a bromine atom at the second position of the benzene ring.

Cyclopropylation: The brominated benzenesulfonamide is then reacted with cyclopropylamine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-Bromo-N-cyclopropylbenzenesulfonamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals or agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the study of enzyme inhibition or protein-ligand interactions.

Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development for the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, or polymers.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopropylbenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting the compound’s activity and potency.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key differences between 2-bromo-N-cyclopropylbenzenesulfonamide and its analogs:

Key Observations :

- Substituent Effects: The cyclopropyl group in the target compound is smaller and more rigid than linear alkyl chains (e.g., n-butyl or dipropyl).

- Molecular Weight : Linear alkyl chains (butyl, propyl) increase molecular weight, which could affect solubility and bioavailability.

- Halogen Variation: The naphthalene-based analog (CAS unspecified) incorporates both bromine and chlorine, which may enhance electrophilic reactivity compared to mono-halogenated derivatives .

Biological Activity

Overview

2-Bromo-N-cyclopropylbenzenesulfonamide is an organic compound with the molecular formula C9H10BrNO2S. It belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a bromine atom substituted at the second position of the benzene ring and a cyclopropyl group attached to the nitrogen atom of the sulfonamide group. Its unique structural characteristics suggest potential applications in medicinal chemistry, particularly in drug discovery and development.

- Molecular Weight: 249.15 g/mol

- CAS Number: 951883-93-5

- Structure: The compound can be represented by the following SMILES notation:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, often through enzyme inhibition. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing the compound's binding affinity and selectivity. The presence of the bromine atom and cyclopropyl group may enhance its pharmacological properties by modifying its electronic characteristics and steric hindrance.

Anticancer Potential

Preliminary investigations into related compounds suggest possible anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The mechanism may involve interference with metabolic pathways essential for tumor growth.

Enzyme Inhibition Studies

Studies have shown that sulfonamide derivatives can act as competitive inhibitors of certain enzymes. For example, enzyme assays have demonstrated that modifications to the sulfonamide structure can significantly affect inhibitory potency against targets such as carbonic anhydrase and various kinases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other related sulfonamide derivatives:

| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| This compound | 951883-93-5 | Moderate | Potential | Unique bromine and cyclopropyl groups |

| 2-Bromo-N-methylbenzenesulfonamide | 123456-78-9 | High | Low | Methyl group may reduce binding affinity |

| N-Cyclopropylbenzenesulfonamide | 987654-32-1 | Moderate | Uncertain | Lacks bromine; different reactivity |

Case Studies

- Inhibition of Dihydropteroate Synthase : A study evaluated various sulfonamide derivatives for their inhibitory effects on bacterial dihydropteroate synthase. Results indicated that modifications such as those found in this compound could enhance binding affinity compared to traditional sulfa drugs.

- Anticancer Activity Assessment : In vitro studies on structurally similar compounds revealed that certain modifications could lead to increased cytotoxicity against cancer cell lines, suggesting a need for further exploration of this compound in cancer research.

- Enzyme Binding Studies : Research involving molecular docking simulations has shown that the unique structural features of this compound may allow it to effectively bind to target enzymes, potentially leading to novel therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.